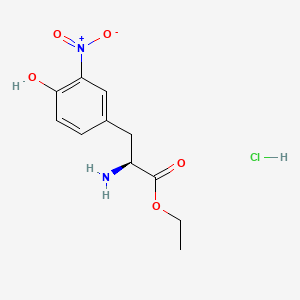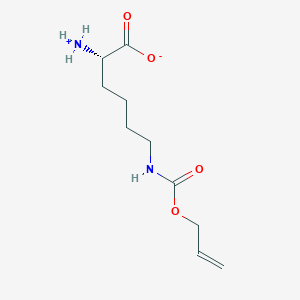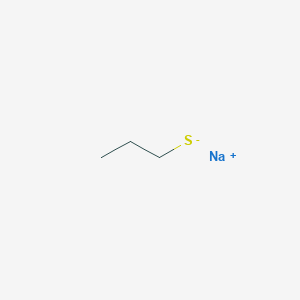
sodium;propane-1-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium propane-1-thiolate, also known as sodium 1-propanethiolate, is an organosulfur compound with the molecular formula CH₃CH₂CH₂SNa. It is a salt derived from propane-1-thiol and sodium. This compound is known for its strong nucleophilic properties, making it a valuable reagent in organic synthesis. It is typically found as a solid and is highly reactive due to the presence of the thiolate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium propane-1-thiolate can be synthesized through several methods:
Reaction with Thiourea: One common method involves the reaction of bromopropane with thiourea in a methanol solution. The mixture is refluxed for three hours, followed by the addition of dilute sodium hydroxide solution and further refluxing for six hours.
Reaction with Sodium Hydrosulfide: Another method involves the reaction of halogenated propane with sodium hydrosulfide.
Reaction with Hydrogen Sulfide: Propanol can also react with hydrogen sulfide to produce sodium propane-1-thiolate.
Industrial Production Methods: Industrial production of sodium propane-1-thiolate typically follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.
Types of Reactions:
Nucleophilic Substitution: Sodium propane-1-thiolate is a strong nucleophile and is commonly used in nucleophilic substitution reactions, particularly S_N2 reactions. It can react with alkyl halides to form thioethers.
Oxidation: This compound can undergo oxidation to form disulfides.
Dealkylation: Sodium propane-1-thiolate can dealkylate hindered esters and lactones, as well as aryl methyl ethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides are common reagents, and reactions are typically carried out in polar aprotic solvents.
Oxidation: Iodine (I₂) or other mild oxidants are used under controlled conditions to avoid over-oxidation.
Major Products:
Thioethers: Formed from nucleophilic substitution reactions.
Disulfides: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Sodium propane-1-thiolate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various thiol esters and thioethers.
Biochemistry: It can be used to modify proteins and peptides by introducing thiol groups.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target thiol-containing enzymes.
Industry: It is used in the production of pesticides and insecticides.
Wirkmechanismus
The primary mechanism of action for sodium propane-1-thiolate involves its strong nucleophilic properties. The thiolate anion (S⁻) readily attacks electrophilic centers in organic molecules, facilitating nucleophilic substitution and dealkylation reactions. This reactivity is due to the high polarizability of sulfur, which makes the thiolate anion a more effective nucleophile compared to oxygen-based nucleophiles .
Vergleich Mit ähnlichen Verbindungen
- Sodium Methanethiolate (CH₃SNa)
- Sodium Ethanethiolate (C₂H₅SNa)
- Sodium 2-Propanethiolate (C₃H₇SNa)
Comparison:
- Nucleophilicity: Sodium propane-1-thiolate is a stronger nucleophile compared to sodium methanethiolate and sodium ethanethiolate due to the longer carbon chain, which increases the electron-donating effect.
- Reactivity: It is more reactive than sodium 2-propanethiolate because the linear structure of propane-1-thiolate allows for easier access to the reactive site.
- Applications: While all these compounds are used in organic synthesis, sodium propane-1-thiolate is particularly favored for reactions requiring strong nucleophiles and for the synthesis of more complex thioethers and thiol esters .
Eigenschaften
IUPAC Name |
sodium;propane-1-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSFHIIADLZQJP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
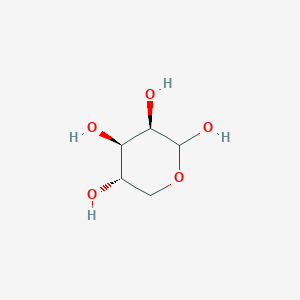
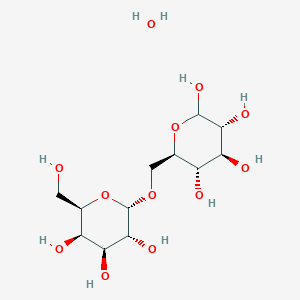
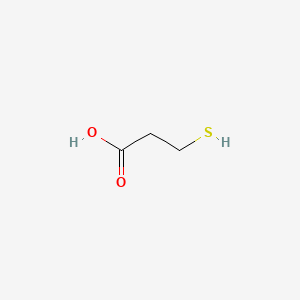
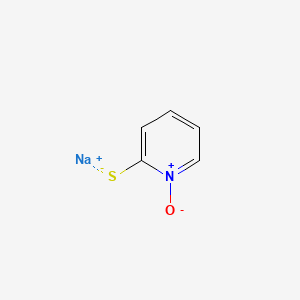
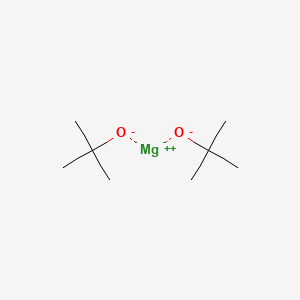
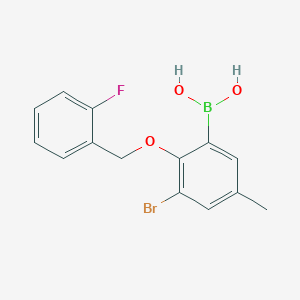
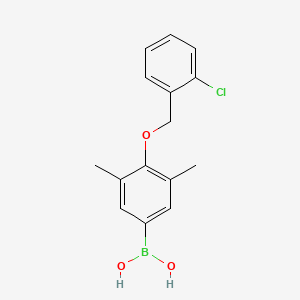
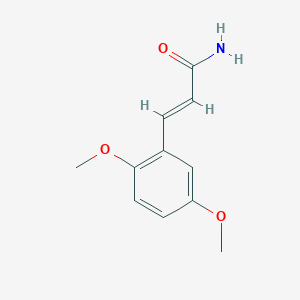
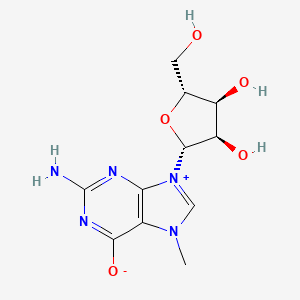
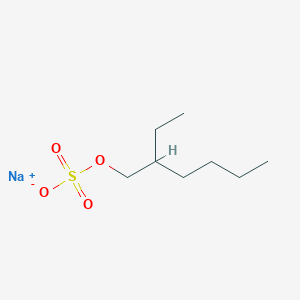
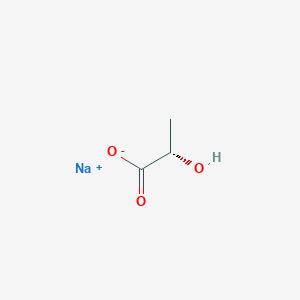
![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
